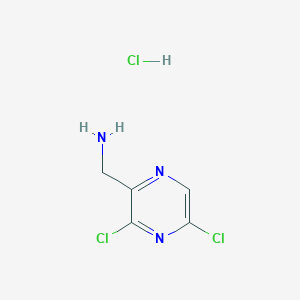
3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one, also known as 3,3-DM-TZB, is a synthetic compound with a wide range of applications in scientific research. It is a highly versatile compound with a unique structure and properties that make it an ideal choice for a variety of lab experiments.
Aplicaciones Científicas De Investigación
3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one is a versatile compound with a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It has also been used as a fluorescent probe for bioimaging and as a fluorescent indicator for the detection of metal ions. In addition, 3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one has been used in the synthesis of organic light-emitting diodes and in the development of new drugs.
Mecanismo De Acción
3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one is a highly reactive compound that can undergo a variety of chemical reactions. It can form covalent bonds with other molecules, such as metals and organic molecules, through a nucleophilic substitution reaction. It can also undergo an elimination reaction to form an alkyl halide. In addition, 3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one can undergo a dehydration reaction to form a thiazole ring.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one are not yet fully understood. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. In addition, 3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one has been shown to have an antioxidant effect and to act as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one is a highly versatile compound that can be used in a variety of lab experiments. It is relatively easy to synthesize and can be used as a reagent in a variety of reactions. In addition, it is non-toxic and has a low cost. However, it is not very stable and can degrade over time, which can limit its use in some experiments.
Direcciones Futuras
The future directions for 3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one are vast and varied. It can be used as a reagent in the synthesis of new compounds and as a catalyst in various reactions. It can also be used as a fluorescent probe for bioimaging and as a fluorescent indicator for the detection of metal ions. In addition, 3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one can be used in the development of new drugs and in the synthesis of organic light-emitting diodes. Finally, further research is needed to better understand the biochemical and physiological effects of 3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one and to develop new methods of synthesis.
Métodos De Síntesis
3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one can be synthesized using two different methods. The first method is a direct synthesis from 3-methyl-1-butanol and 1,3-thiazol-5-yl chloride, which involves a nucleophilic substitution reaction followed by a dehydration reaction. The second method is a multi-step synthesis from 3-methyl-1-butanol, 1,3-thiazol-5-yl chloride, and calcium hydroxide, which involves an initial reaction to form an intermediate, followed by a dehydration reaction. Both methods are relatively simple and can be completed in a short period of time.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one involves the condensation of 3,3-dimethylbutan-1-ol with 2-aminothiazole followed by oxidation of the resulting thiazole derivative to form the final product.", "Starting Materials": [ "3,3-dimethylbutan-1-ol", "2-aminothiazole", "oxidizing agent (e.g. potassium permanganate, hydrogen peroxide)" ], "Reaction": [ "Step 1: Condensation of 3,3-dimethylbutan-1-ol with 2-aminothiazole in the presence of a dehydrating agent (e.g. sulfuric acid) to form the thiazole derivative.", "Step 2: Oxidation of the thiazole derivative using an oxidizing agent (e.g. potassium permanganate, hydrogen peroxide) to form 3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one." ] } | |
Número CAS |
1998422-87-9 |
Nombre del producto |
3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one |
Fórmula molecular |
C9H13NOS |
Peso molecular |
183.3 |
Pureza |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![triphenyl[(triphenylphosphaniumyl)oxy]phosphanium ditrifluoromethanesulfonate](/img/structure/B6168943.png)
